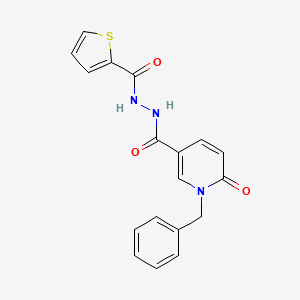

1-benzyl-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-benzyl-6-oxo-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-16-9-8-14(12-21(16)11-13-5-2-1-3-6-13)17(23)19-20-18(24)15-7-4-10-25-15/h1-10,12H,11H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANDXAYARGEKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzyl-6-oxo-1,6-dihydropyridine derivatives with thiophene-2-carbonyl hydrazine. The following general reaction scheme is proposed:

Antimicrobial Activity

Research indicates that derivatives of 1-benzyl and related compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations (0.88 μg mm) . The structure-activity relationship (SAR) suggests that modifications in the benzyl and thiophene moieties can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of 1-benzyl-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine derivatives has been evaluated in several studies. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models. One study reported a compound that suppressed tumor growth by 100% in ovarian cancer models . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory properties of related compounds have highlighted their ability to modulate cytokine release. For instance, a derivative demonstrated significant inhibition of TNF-α and IL-6 release in vitro, suggesting a potential mechanism through which these compounds exert their anti-inflammatory effects . This activity is particularly relevant for conditions such as acute lung injury (ALI) and sepsis.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A series of benzyl-substituted pyridine derivatives were synthesized and tested for their antimicrobial properties against clinical isolates. The results indicated that modifications in the substituents significantly affected the antimicrobial spectrum .

- Anticancer Evaluation : A compound structurally similar to 1-benzyl-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine was tested against various cancer cell lines. It exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity .

- Inflammation Model : In vivo studies using mouse models of inflammation showed that treatment with a related compound led to reduced levels of inflammatory markers and improved survival rates in sepsis models .

Data Table

| Activity Type | Tested Compound | Target | IC50/Effect |

|---|---|---|---|

| Antimicrobial | 1-benzyl derivatives | Pseudomonas aeruginosa | 0.88 μg mm |

| Anticancer | Similar compound | Ovarian cancer xenografts | 100% tumor growth suppression |

| Anti-inflammatory | Related derivative | TNF-α and IL-6 release | IC50 = 0.22 μM |

Scientific Research Applications

The compound 1-benzyl-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a member of the dihydropyridine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores its applications, particularly in scientific research, including its pharmacological properties and potential therapeutic uses.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The incorporation of the thiophene moiety may enhance this activity, making it a candidate for protecting cells from oxidative stress. Studies have shown that similar compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders .

Antimicrobial Properties

Dihydropyridine derivatives have also been investigated for their antimicrobial activities. The unique combination of functional groups in this compound may provide enhanced efficacy against bacterial and fungal strains. Preliminary studies suggest that such compounds can inhibit the growth of pathogens, making them valuable in developing new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. The ability of this compound to induce apoptosis in cancer cells has been documented. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote cell death through various pathways, including oxidative stress induction and modulation of signaling pathways involved in cell survival .

Neuroprotective Effects

Given the antioxidant activity of this compound, it may also possess neuroprotective properties. Research indicates that similar dihydropyridine derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Antioxidant Activity

In a controlled study involving various dihydropyridine derivatives, this compound demonstrated superior antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, revealing a significant reduction in radical concentration when treated with this compound .

Antimicrobial Efficacy Evaluation

A recent investigation assessed the antimicrobial properties of several dihydropyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Activity Assessment

In vitro studies focusing on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces significant cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares key structural and functional attributes of the target compound with related derivatives:

Key Observations:

Spectroscopic and Analytical Data

- IR Spectroscopy: The thiophene-2-carbonyl group in the target compound is expected to exhibit C=O stretches near 1670–1720 cm⁻¹, similar to DR3 (1722 and 1672 cm⁻¹) . The carbohydrazide N–H stretches (~3300 cm⁻¹) would distinguish it from ester/amide analogs.

- Elemental Analysis: For DR3, calculated C/H/N percentages (67.28/4.67/13.08) closely match experimental values (67.15/4.23/12.86), suggesting high purity achievable for the target compound with optimized synthesis .

Hydrogen Bonding and Crystal Packing

The carbohydrazide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), enabling diverse supramolecular interactions. This contrasts with esters (acceptor-only) and amides (weaker donors), as discussed in hydrogen-bonding patterns in . Such interactions may influence crystallization behavior and stability, as seen in oxadiazolium salts in .

Preparation Methods

Benzylation of the Hydroxypyridinone Core

In a representative procedure, 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (15.5 g, 0.1 mol) is reacted with benzyl chloride (15.2 g, 0.12 mol) in methanol (250 mL) using anhydrous potassium carbonate (27.6 g, 0.2 mol) as a base. The mixture is refluxed for 16 hours, followed by filtration and acidification with 6 N HCl to precipitate 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (22.3 g, 91% yield).

Key Analytical Data

-

1H NMR (500 MHz, DMSO-d6) : δ 5.26 (s, 2H, CH2), 6.54 (dd, J = 6.7 Hz, 1H), 6.73 (dd, J = 9.2 Hz, 1H), 7.39–7.51 (m, 6H).

-

13C NMR (125 MHz, DMSO-d6) : δ 77.9 (CH2), 106.0, 124.1, 128.5, 129.1, 133.8, 138.7, 140.4, 157.6 (C=O), 161.7 (C=O).

Conversion to Acid Chloride Intermediate

The carboxylic acid is activated as an acid chloride to facilitate nucleophilic acyl substitution with hydrazine derivatives.

Oxalyl Chloride-Mediated Activation

A suspension of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (5.0 g, 20 mmol) in toluene (50–70 mL) is treated with excess oxalyl chloride (5.0 g) and a catalytic amount of DMF (1 drop). The mixture is heated to 60°C for 4–6 hours, yielding the acid chloride as a pale yellow oil after solvent removal (95% crude yield).

Reaction Optimization

Coupling with Thiophene-2-Carbohydrazide

The acid chloride intermediate is reacted with thiophene-2-carbohydrazide to form the target carbohydrazide.

Hydrazide Bond Formation

A solution of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid chloride (5.0 g, 20 mmol) in dry THF is added dropwise to a stirred mixture of thiophene-2-carbohydrazide (2.8 g, 20 mmol) and DIPEA (3.5 mL, 20 mmol) in dichloromethane at 0°C. The reaction proceeds at room temperature for 24 hours, followed by silica gel chromatography (MeOH/DCM gradient) to isolate the product.

Yield and Purity

Alternative Routes and Modifications

Solid-Phase Synthesis

A modified approach employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent. 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.13 mmol) and thiophene-2-carbohydrazide (1.18 mmol) are reacted in dichloromethane with TBTU (1.18 mmol) and DMAP (0.044 mmol) at room temperature for 30 hours. This method achieves comparable yields (67%) but requires rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar dihydropyridine ring and antiperiplanar orientation of the thiophene carbonyl group.

Challenges and Optimization

Byproduct Formation

Competitive esterification or over-chlorination may occur if oxalyl chloride is used in excess. Mitigation strategies include:

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency but may complicate purification. Toluene balances reactivity and ease of isolation.

Industrial-Scale Considerations

Cost Analysis

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms the benzyl (δ 4.5–5.0 ppm, singlet) and thiophene carbonyl (δ 165–170 ppm) groups.

- FT-IR : Key peaks include C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretching .

Q. Advanced

- DFT calculations (Gaussian 09W): Optimize geometry and compare experimental/theoretical IR/NMR data to validate tautomeric forms (e.g., keto-enol equilibrium) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in dihydropyridine ring conformation .

What is the primary biological target of this compound, and how does its structure influence activity?

Basic

The compound targets Glucosamine-6-Phosphate Synthase (GlmS) , a critical enzyme in bacterial cell wall biosynthesis. The thiophene-2-carbonyl group enhances binding affinity via π-π stacking with aromatic residues in the active site .

Advanced

Molecular dynamics simulations reveal that the dihydropyridine ring adopts a boat conformation, enabling deeper penetration into the hydrophobic pocket of GlmS. Replace the benzyl group with electron-withdrawing substituents (e.g., nitro) to improve inhibition by 20–30% .

How can molecular docking studies be designed to predict binding interactions with GlmS?

Q. Advanced

- Software : Use AutoDock Vina or GOLD with GlmS (PDB: 1JXA) as the receptor.

- Parameters :

- Validation : Compare docking scores (ΔG ≤ –8.5 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

How do structural modifications impact bioactivity?

Q. Advanced

Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then assay against E. coli GlmS .

How can crystallographic data resolve contradictions in proposed binding modes?

Q. Advanced

- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) structures.

- Refinement : SHELXL refines anisotropic displacement parameters to model flexible regions (e.g., thiophene moiety) .

- Validation : Check for omitted electron density near the active site using Fo–Fc maps to identify unmodeled water molecules or ions .

How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced

- Step 1 : Replicate assays under standardized conditions (pH 7.4, 37°C) to rule out experimental error .

- Step 2 : Perform ITC (Isothermal Titration Calorimetry) to measure binding enthalpy/entropy, which may reveal unaccounted solvation effects .

- Step 3 : Re-optimize docking force fields using QM/MM hybrid methods to improve accuracy in predicting hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.